![molecular formula C19H30N2OS B4670766 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been widely used in scientific research to study the physiological effects and mechanisms of action of adenosine receptors.
Mechanism of Action
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea acts as a competitive antagonist at the adenosine A1 receptor, blocking the binding of adenosine to the receptor. This results in the inhibition of the downstream signaling pathways that are activated by adenosine.
Biochemical and Physiological Effects:
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, decrease renal blood flow, and inhibit the release of neurotransmitters such as dopamine and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea in laboratory experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. However, one limitation is that it can be difficult to obtain pure N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea due to its low solubility in water.
Future Directions
There are a number of potential future directions for research involving N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea. One area of interest is the role of adenosine receptors in cancer, and N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea could be used to investigate the potential therapeutic effects of targeting these receptors. Additionally, N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea could be used in studies investigating the role of adenosine in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea has been used in a variety of scientific research studies to investigate the role of adenosine receptors in various physiological processes. It has been used to study the effects of adenosine on cardiovascular function, renal function, and neurotransmitter release.
properties
IUPAC Name |
1-[4-(2-methylbutan-2-yl)cyclohexyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-5-19(2,3)14-9-11-15(12-10-14)20-18(22)21-16-7-6-8-17(13-16)23-4/h6-8,13-15H,5,9-12H2,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOZQXHZXPJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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